molecular formula C6H8N2O2 B1316506 4,5-Dimethoxypyridazine CAS No. 55271-48-2

4,5-Dimethoxypyridazine

Cat. No. B1316506
CAS RN: 55271-48-2
M. Wt: 140.14 g/mol
InChI Key: IOAUNAAAGUTYQF-UHFFFAOYSA-N
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Description

4,5-Dimethoxypyridazine is a heterocyclic compound consisting of a pyridazine ring with two methoxy substituents1. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol1.



Synthesis Analysis

The synthesis of 4,5-Dimethoxypyridazine and its derivatives has been explored in various studies. For instance, one study discusses the metalation of pyridazine derivatives and their use in subsequent reactions2. Another study presents the formation and nucleophilic substitution of polyfluoropyridazinium cations3. However, detailed synthesis procedures for 4,5-Dimethoxypyridazine specifically are not readily available in the retrieved sources.



Molecular Structure Analysis

The molecular structure of 4,5-Dimethoxypyridazine can be represented by the InChI code 1S/C6H7ClN2O2/c1-10-4-3-8-9-6 (7)5 (4)11-2/h3H,1-2H34. However, a detailed molecular structure analysis is not available in the retrieved sources.



Chemical Reactions Analysis

One study discusses the methoxylation of 3,4,6-trichloropyridazine, which resulted in the formation of 3,5-dichloro-4-methoxypyridazine and a new dimethoxy derivative5. However, specific chemical reactions involving 4,5-Dimethoxypyridazine are not detailed in the retrieved sources.



Physical And Chemical Properties Analysis

4,5-Dimethoxypyridazine is a solid at room temperature4. It has a purity of 95%4. However, detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved sources.


Scientific Research Applications

Synthesis and Reactivity

Chemoprevention Research

  • Research has examined the role of dimethoxypyridazine derivatives in chemoprevention. For example, the effects of specific antioxidants on colon carcinogenesis in rats were studied, highlighting the potential role of these compounds in cancer prevention (Futakuchi et al., 2002).

Synthesis of Analgesic and Anti-inflammatory Compounds

  • 4,5-Dimethoxypyridazine derivatives have been utilized in synthesizing compounds with analgesic and anti-inflammatory properties. Research has demonstrated the synthesis of various derivatives and their pharmacological evaluation, indicating potential medical applications (Husain et al., 2017).

Antimicrobial Agent Development

  • Novel isoxazolo[4,5-d]pyridazines, structurally related to 4,5-dimethoxypyridazine, have been synthesized and evaluated for their antimicrobial properties. These studies suggest the potential of these derivatives in developing new antimicrobial agents (Faidallah et al., 2013).

Exploration of Biological Activities

  • Various derivatives of 4,5-dimethoxypyridazine have been synthesized and assessed for biological activities, including anticancer and enzyme inhibition properties. These investigations are crucial in understanding the broader applications of these compounds in medical science (Noma et al., 2020).

Safety And Hazards

The safety data sheet for a related compound, 3-Chloro-4,5-dimethoxypyridazine, indicates that it is harmful if swallowed and causes skin irritation4. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area6. However, specific safety and hazard information for 4,5-Dimethoxypyridazine is not available in the retrieved sources.


properties

IUPAC Name

4,5-dimethoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-9-5-3-7-8-4-6(5)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAUNAAAGUTYQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=NC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10514744
Record name 4,5-Dimethoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethoxypyridazine

CAS RN

55271-48-2
Record name 4,5-Dimethoxypyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55271-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
T Itai, S Kamiya - Chemical and Pharmaceutical Bulletin, 1963 - jstage.jst.go.jp
First, we examined the substitution reaction of easily obtainable 3, 4, 5-trichloro-pyridazine"?(TV) in order to synthesize the starting material, 4-methoxypyridazine (X). When 3, 4, 5-…
Number of citations: 28 www.jstage.jst.go.jp
H NAGASHIMA, H ODA, JUNI HIDA… - Chemical and …, 1987 - jstage.jst.go.jp
The reaction of 3, 4, 5-trichloropyridazine(1) with 1 eq amount of NaOMe resulted in the formation of three dichloromonomethoxypyridazines(2, 3-OMe; 3, 4-OMe; 4, 5-OMe) in the ratio …
Number of citations: 6 www.jstage.jst.go.jp
RD Chambers, JAH MacBride… - Journal of the Chemical …, 1968 - pubs.rsc.org
Under strongly acidic conditions, nucleophilic attack on tetrafluoropyridazine and on 3,5,6-trifluoro-4-methoxypyridazine by water or methanol leads to substitution of the fluorine atoms …
Number of citations: 10 pubs.rsc.org
Y Ma, X Kong, Y Chen, RC Hider - Dalton Transactions, 2014 - pubs.rsc.org
In an attempt to design ligands which require both a high iron(III) affinity and a low iron(II) affinity, the 3-hydroxypyridin-4-one structure has been modified to introduce an additional …
Number of citations: 14 pubs.rsc.org
GB Barlin, P Lakshminarayana - Journal of the Chemical Society …, 1977 - pubs.rsc.org
A number of N- and S-methyl derivatives of 3,4,5-trimercaptopyridazine have been prepared, and ionization constants and uv spectra determined. These studies reveal that 3,4,5-…
Number of citations: 12 pubs.rsc.org
PJ Rayner, MJ Burns, EJ Fear… - Magnetic Resonance in …, 2021 - Wiley Online Library
Utility of the pyridazine motif is growing in popularity as pharmaceutical and agrochemical agents. The detection and structural characterisation of such materials is therefore imperative …
L Duan, CM Araujo, MSG Ahlquist… - Proceedings of the …, 2012 - National Acad Sciences
Water oxidation catalysts are essential components of light-driven water splitting systems, which could convert water to H 2 driven by solar radiation (H 2 O + hν → 1/2O 2 + H 2 ). The …
Number of citations: 232 www.pnas.org
DS WISE JR - 1972 - search.proquest.com
the original submitted. Page 1 SGGGLGGGGGGG GGG LLLLL This dissertation was produced from a microfilm copy of the original document. While the most advanced technological …
Number of citations: 2 search.proquest.com
L Duan, L Wang, F Li, F Li, L Sun - Accounts of Chemical …, 2015 - ACS Publications
Conspectus The oxygen evolving complex (OEC) of the natural photosynthesis system II (PSII) oxidizes water to produce oxygen and reducing equivalents (protons and electrons). The …
Number of citations: 279 pubs.acs.org
L Duan, L Tong, L Sun - … water oxidation catalysis: A key topic …, 2014 - Wiley Online Library
The presence of oxo and carboxylate ligands is crucial to decreasing the redox potentials of the oxygen evolving complex (OEC). It has been proved that negatively charged ligands can …
Number of citations: 1 onlinelibrary.wiley.com

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